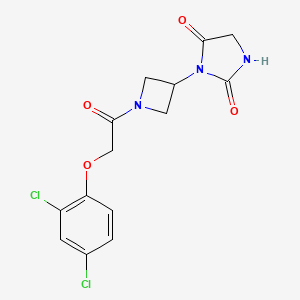

3-(1-(2-(2,4-Dichlorophenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(2-(2,4-Dichlorophenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (hereafter referred to by its full systematic name) is a heterocyclic compound featuring an imidazolidine-2,4-dione core linked to an azetidine ring substituted with a 2,4-dichlorophenoxy acetyl group. Its molecular structure combines lipophilic aromatic chlorine substituents with a rigid azetidine scaffold, which may confer enhanced stability and bioactivity compared to simpler derivatives.

Properties

IUPAC Name |

3-[1-[2-(2,4-dichlorophenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O4/c15-8-1-2-11(10(16)3-8)23-7-13(21)18-5-9(6-18)19-12(20)4-17-14(19)22/h1-3,9H,4-7H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSUTMFHAOQAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(2-(2,4-Dichlorophenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS Number: 2034310-93-3) is an organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H13Cl2N3O4 |

| Molecular Weight | 358.2 g/mol |

| CAS Number | 2034310-93-3 |

Structural Characteristics

The compound features a complex structure that includes an azetidine ring and an imidazolidine moiety, both of which are known for their biological significance. The presence of the 2,4-dichlorophenoxy group is notable for its potential role in enhancing the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-(1-(2-(2,4-Dichlorophenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione . For instance, a study evaluating various derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cells. The results indicated that structural modifications could enhance anticancer activity significantly .

Case Study: Cytotoxicity Assessment

In a specific case study involving related compounds, the cytotoxic effects were measured using the MTT assay to determine IC50 values (the concentration required to inhibit cell growth by 50%). The findings are summarized in Table 1:

| Compound | IC50 (MDA-MB-231) | IC50 (KCL-22) | IC50 (HeLa) |

|---|---|---|---|

| Compound 1 | 6.3 µM | 8.3 µM | 9.6 µM |

| Compound 2 | 9.3 µM | 13.6 µM | 12.3 µM |

| Compound 3 | <50 µM | Non-cytotoxic | Non-cytotoxic |

This data suggests that variations in the chemical structure can lead to differing levels of cytotoxicity across various cancer cell lines.

The mechanism by which 3-(1-(2-(2,4-Dichlorophenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione exerts its biological effects is likely multifaceted. The presence of functional groups such as the dichlorophenoxy moiety may enhance membrane permeability and facilitate cellular uptake, thereby increasing the compound's efficacy against cancer cells. Additionally, compounds with similar structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways .

Comparative Analysis with Related Compounds

A comparative analysis with other azetidine-based compounds reveals that those containing hydroxyl or unsaturated fatty acid chains exhibit enhanced cytotoxicity. This trend highlights the importance of structural features in optimizing anticancer activity.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with various molecular targets involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound is believed to inhibit key enzymes that play a role in tumor growth and metastasis. For example, studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) through the modulation of signaling pathways associated with cell survival and death.

- Case Study : A study conducted on derivatives similar to this compound revealed that they exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan, indicating their potential as effective anticancer agents.

Antibacterial Activity

This compound also shows promise as an antibacterial agent.

- Mechanism of Action : Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.

- Case Study : In silico docking studies have suggested that derivatives of this compound possess high inhibition constants against various bacterial strains, highlighting their potential for development into new antibacterial therapies.

Agricultural Applications

The unique properties of 3-(1-(2-(2,4-Dichlorophenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione also make it a candidate for agricultural use, particularly in the development of herbicides or pesticides.

- Herbicidal Activity : Research has indicated that compounds containing the 2,4-dichlorophenoxy group are effective herbicides. This compound may exhibit similar properties by disrupting plant growth processes or interfering with metabolic pathways essential for plant development.

Biochemical Research

In biochemical research, this compound can serve as a valuable tool for studying enzyme functions and metabolic pathways.

- Enzyme Inhibition Studies : Its ability to inhibit specific enzymes can be utilized to explore biochemical pathways related to disease mechanisms or metabolic disorders.

Chemical Reactions Analysis

Hydrolysis of the Acetyl Group

The acetyl group (2-(2,4-dichlorophenoxy)acetyl) may undergo hydrolysis under acidic or basic conditions, releasing the dichlorophenoxy acid and the azetidine-imidazolidine core.

Reaction Conditions :

| Condition | Outcome |

|---|---|

| Aqueous acid/base | Hydrolysis to carboxylic acid |

| Enzymatic catalysis | Potential selective cleavage |

Azetidine Ring Reactivity

The azetidine ring (four-membered nitrogen-containing ring) is strained, making it susceptible to:

-

Ring-Opening Reactions : Attack by nucleophiles (e.g., water, alcohols) under acidic/alkaline conditions.

-

Electrophilic Substitution : Substitution at the nitrogen or adjacent carbons.

Example Conditions :

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid-catalyzed ring-opening | HCl, H₂O | Amines or amides |

| Electrophilic substitution | Alkyl halides | N-alkylated derivatives |

Interactions with the Imidazolidine-2,4-dione Moiety

The imidazolidine-2,4-dione core may participate in:

-

Redox Reactions : Reduction of the carbonyl groups.

-

Nucleophilic Attack : At carbonyl carbons by amines or alcohols.

Characterization and Stability

-

Analytical Techniques :

-

Thermal Stability : Likely moderate, with melting points requiring experimental determination.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its azetidine ring and dichlorophenoxy acetyl group. Key structural analogs include:

- 3-(4-Fluorophenyl)imidazolidine-2,4-dione (18b) : Substituted with a fluorophenyl group directly attached to the dione core, lacking the azetidine and acetyl moieties .

- 3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione : Features a dihydroxypropoxyethyl chain instead of the acetyl-azetidine group but retains the dichlorophenyl motif .

- Coumarinyl-thiazolidine-2,4-dione derivatives (e.g., 5g, 5k) : Replace the imidazolidine core with a thiazolidine ring and incorporate coumarin-based substituents, altering electronic properties and bioactivity .

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Spectroscopic Data : While ESI-MS data for the target compound are unavailable, analogs like 18a (m/z 245.1 [M+H]+) and 18b (m/z 195.1 [M+H]+) demonstrate characteristic molecular ion peaks . The target compound’s mass spectrum would likely show a higher m/z value due to its complex substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(2-(2,4-Dichlorophenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, and how can reaction yields be optimized?

- Methodological Answer : A two-step approach is often employed:

Azetidine Ring Formation : React 2-(2,4-dichlorophenoxy)acetic acid with azetidin-3-amine under carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the acetylated azetidine intermediate.

Imidazolidine-2,4-dione Cyclization : Treat the intermediate with a urea derivative (e.g., methyl carbamate) in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF).

- Yield Optimization : Control stoichiometry (1:1.2 molar ratio for urea), maintain anhydrous conditions, and monitor reaction progress via TLC. Reported yields for analogous compounds range from 50–70% .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the imidazolidine-dione ring protons (δ 4.5–5.5 ppm for NH and δ 3.0–4.0 ppm for azetidine CH₂ groups). The 2,4-dichlorophenoxy group shows aromatic protons as doublets (δ 6.8–7.5 ppm) and carbonyl carbons (C=O) at δ 165–175 ppm .

- IR : Look for C=O stretches (~1750 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- HRMS : Confirm molecular weight (exact mass: ~381.04 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Studies : Use Gaussian09/B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). This predicts nucleophilic/electrophilic sites, e.g., the azetidine nitrogen and carbonyl groups.

- Reactivity Analysis : Perform Fukui function calculations to identify regions prone to electrophilic attack (e.g., imidazolidine-dione ring) .

- Validation : Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. How does the compound’s environmental stability vary under different pH and light conditions, and what degradation products are formed?

- Methodological Answer :

- Experimental Design :

Photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 3, 7, 11) and analyze via HPLC-MS.

Hydrolysis : Incubate at 25–50°C in buffered solutions (pH 2–12) for 7–30 days.

- Key Findings :

- Acidic Conditions : Azetidine ring opening occurs, forming chlorophenoxyacetic acid derivatives.

- Alkaline Conditions : Imidazolidine-dione hydrolysis yields urea and diketone byproducts.

- Photodegradation : Cleavage of the dichlorophenoxy group generates chlorinated radicals, detected via ESR .

Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across cell-based assays?

- Methodological Answer :

- Assay Optimization :

Cell Line Variability : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and normalize data to positive controls.

Solvent Effects : Ensure DMSO concentration ≤0.1% to avoid artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.